H-Met-Ala-Ser-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHTBVYQOSYSL-FXQIFTODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332164 |

Source

|

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-33-6 |

Source

|

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Met-Ala-Ser | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of Methionyl-Alanyl-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser). The document details the synthetic route via Solid-Phase Peptide Synthesis (SPPS) and the analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used for its characterization. All presented data is representative of the expected results for a successful synthesis and purification of the target peptide.

Introduction

Methionyl-Alanyl-Serine is a tripeptide with the chemical formula C11H21N3O5S.[1] Its structure consists of three amino acid residues linked by peptide bonds in the sequence Methionine - Alanine - Serine. The precise characterization of such peptides is crucial for their application in research and drug development, ensuring purity, correct sequence, and conformation. This guide outlines the standard procedures for the synthesis and structural verification of this tripeptide.

Synthesis of Methionyl-Alanyl-Serine via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Methionyl-Alanyl-Serine is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol for SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing.

-

Resin Swelling: 2-Chlorotrityl chloride resin is swelled in N,N-Dimethylformamide (DMF) for 1 hour.

-

First Amino Acid Attachment (Serine): Fmoc-Ser(tBu)-OH is attached to the resin in the presence of Diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 2 hours.

-

Capping: Any unreacted sites on the resin are capped using a solution of methanol (B129727) in DIPEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Serine by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Coupling of the Second Amino Acid (Alanine): Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.

-

Fmoc Deprotection: The Fmoc group is removed from Alanine with 20% piperidine in DMF.

-

Coupling of the Third Amino Acid (Methionine): Fmoc-Met-OH is activated and coupled to the deprotected N-terminus of the dipeptide on the resin.

-

Final Fmoc Deprotection: The Fmoc group is removed from Methionine.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the SPPS Workflow:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Methionyl-Alanyl-Serine.

Structural Elucidation

The purified tripeptide is subjected to NMR spectroscopy and mass spectrometry to confirm its primary structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of the tripeptide.

-

Sample Preparation: 5 mg of purified Methionyl-Alanyl-Serine is dissolved in 0.5 mL of Deuterium Oxide (D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer at 298 K.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

The following tables summarize the expected chemical shifts for Methionyl-Alanyl-Serine.

Table 1: Hypothetical ¹H NMR Data for Methionyl-Alanyl-Serine in D₂O

| Atom Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Met α-CH | 4.15 | t | 7.5 |

| Met β-CH₂ | 2.10 | m | |

| Met γ-CH₂ | 2.60 | t | 7.8 |

| Met ε-CH₃ | 2.15 | s | |

| Ala α-CH | 4.30 | q | 7.2 |

| Ala β-CH₃ | 1.45 | d | 7.2 |

| Ser α-CH | 4.50 | t | 6.0 |

| Ser β-CH₂ | 3.90 | dd | 11.5, 6.0 |

Table 2: Hypothetical ¹³C NMR Data for Methionyl-Alanyl-Serine in D₂O

| Atom Assignment | Chemical Shift (ppm) |

| Met C=O | 174.5 |

| Met α-C | 54.2 |

| Met β-C | 30.8 |

| Met γ-C | 30.1 |

| Met ε-C | 15.3 |

| Ala C=O | 176.8 |

| Ala α-C | 51.5 |

| Ala β-C | 18.2 |

| Ser C=O | 173.0 |

| Ser α-C | 57.1 |

| Ser β-C | 62.5 |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the tripeptide and to confirm its amino acid sequence through fragmentation analysis (MS/MS).

-

Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 10 µM.

-

Data Acquisition: The sample is infused into an ESI-MS system. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000. For MS/MS analysis, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

Table 3: Expected Mass Spectrometry Data for Methionyl-Alanyl-Serine

| Parameter | Value |

| Chemical Formula | C₁₁H₂₁N₃O₅S |

| Monoisotopic Mass | 307.1205 Da |

| [M+H]⁺ (observed) | 308.1278 m/z |

| [M+Na]⁺ (observed) | 330.1097 m/z |

Table 4: Expected MS/MS Fragmentation of [M+H]⁺ (m/z 308.1278)

| Fragment Ion | Sequence | Calculated m/z |

| b₁ | Met | 132.0532 |

| b₂ | Met-Ala | 203.0903 |

| y₁ | Ser | 106.0499 |

| y₂ | Ala-Ser | 177.0870 |

Diagram of the Structure Elucidation Workflow:

Caption: Workflow for the synthesis and structural elucidation of Methionyl-Alanyl-Serine.

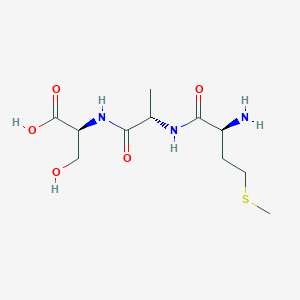

Molecular Structure

The elucidated structure of L-Methionyl-L-Alanyl-L-Serine is presented below.

References

The Biological Significance of the Methionine-Alanine-Serine (MAS) Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Methionine-Alanine-Serine (MAS) is an oligopeptide with potential biological significance derived from the known functions of its constituent amino acids. While direct research on the MAS tripeptide is limited, this guide explores its theoretical properties and its potential interactions with relevant biological systems, particularly the MAS1 proto-oncogene, G protein-coupled receptor (Mas receptor). This document provides a comprehensive overview of the individual amino acids, the Mas receptor signaling pathways, detailed experimental protocols for studying peptide-receptor interactions, and comparative quantitative data for known Mas receptor agonists.

Introduction to the MAS Tripeptide and the Mas Receptor

A tripeptide is a peptide consisting of three amino acids joined by peptide bonds.[1] The specific sequence of these amino acids dictates the peptide's structure and, consequently, its biological function. The Methionine-Alanine-Serine (MAS) tripeptide is composed of the essential amino acid Methionine, the non-essential amino acid Alanine, and the non-essential, polar amino acid Serine.

The Mas receptor is a G protein-coupled receptor (GPCR) that plays a role in a variety of physiological processes.[2] It is a key component of the renin-angiotensin system (RAS), where it is the receptor for the vasodilatory peptide Angiotensin-(1-7).[3][4] Activation of the Mas receptor is generally associated with counter-regulatory effects to the classical angiotensin II type 1 receptor (AT1R) signaling, often promoting vasodilation, anti-inflammatory, and anti-proliferative responses.[5]

Properties of Constituent Amino Acids

The potential biological activity of the MAS tripeptide can be inferred from the properties of its individual amino acid residues.

| Amino Acid | Key Properties and Biological Roles |

| Methionine (Met) | An essential, sulfur-containing amino acid. It is a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor, and the antioxidant glutathione.[6][7] Methionine plays a role in metabolism, immune function, and the protection of tissues from oxidative damage. |

| Alanine (Ala) | A non-essential amino acid involved in protein synthesis and the glucose-alanine cycle, which transports amino groups from muscle to the liver. It is a source of energy for muscles and the central nervous system. |

| Serine (Ser) | A non-essential, polar amino acid with a hydroxyl group. It is a precursor for several other amino acids, purines, and pyrimidines. The hydroxyl group of serine is a key site for phosphorylation, a critical mechanism for regulating protein activity and signaling pathways. D-serine, an isomer, acts as a neuromodulator.[8] |

The Mas Receptor and Its Signaling Pathways

The Mas receptor is known to couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades. This phenomenon, where a single receptor can activate different pathways, is known as biased agonism and can be influenced by the specific ligand binding to the receptor.

Gαq/11-Phospholipase C (PLC) Pathway

Activation of the Gαq/11 subunit by the Mas receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular processes.

Gαq/11-PLC Signaling Pathway.

Gαi/o Pathway

Coupling of the Mas receptor to the Gαi/o subunit results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is another crucial second messenger that regulates a wide array of cellular functions, including metabolism, gene transcription, and cell growth.

Gαi/o Signaling Pathway.

Gα12/13 Pathway

Activation of the Gα12/13 pathway by the Mas receptor can lead to the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, cell adhesion, and cell motility.

Gα12/13 Signaling Pathway.

PI3K/Akt Pathway

The Mas receptor can also signal through a G protein-independent pathway involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway by Angiotensin-(1-7) has been shown to enhance the reparative function of endothelial progenitor cells.[9]

PI3K/Akt Signaling Pathway.

Quantitative Data for Mas Receptor Agonists

The following tables summarize quantitative data for known Mas receptor agonists, providing a baseline for comparison for the hypothetical MAS tripeptide.

| Ligand | Assay | Cell Line | EC50 / IC50 | Reference |

| Angiotensin-(1-7) | [3H]AA Release | MasR-YFP transfected HEK 293T | ~100 nM (EC50) | [3] |

| Angiotensin-(1-7) | Cell Survival | CD34+ cells | 100 nM (concentration used) | [9] |

| Angiotensin-(1-7) | Cell Proliferation | CD34+ cells | 100 nM (concentration used) | [9] |

| AVE 0991 | Diuresis | Rats | Low doses effective | [10] |

| AVE 0991 | Natriuresis | Rats | Low doses effective | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel peptides like the MAS tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of MAS Tripeptide

Solid-Phase Peptide Synthesis Workflow.

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the serine residue.

-

Amino Acid Coupling: Activate the next amino acid (Fmoc-Ala-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF, and add it to the deprotected resin.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Met-OH).

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized MAS tripeptide by mass spectrometry and analytical HPLC.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by a GPCR agonist.

[³⁵S]GTPγS Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Mas receptor.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

-

Reaction Mixture: In a microplate, combine the cell membranes, GDP, the MAS tripeptide at various concentrations, and [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the MAS tripeptide concentration to determine the EC50 and Emax values.[11]

Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Intracellular Calcium Flux Assay Workflow.

Methodology:

-

Cell Culture: Seed cells expressing the Mas receptor into a black, clear-bottom microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[12]

-

Incubation: Incubate the cells to allow for dye uptake and de-esterification.

-

Agonist Addition: Add the MAS tripeptide at various concentrations to the wells of the microplate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.

-

Data Analysis: Analyze the kinetic data to determine the peak fluorescence response and calculate the EC50 value for the MAS tripeptide-induced calcium flux.[12]

Conclusion

The Methionine-Alanine-Serine tripeptide represents a novel peptide with unexplored biological potential. Based on the functional roles of its constituent amino acids, it is plausible that the MAS tripeptide could exhibit a range of biological activities, including potential interactions with the Mas receptor. The experimental protocols and comparative data provided in this guide offer a framework for the systematic investigation of the MAS tripeptide's biological significance. Further research is warranted to elucidate its specific functions and therapeutic potential.

References

- 1. Tripeptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 6. researchgate.net [researchgate.net]

- 7. Is L-methionine a trigger factor for Alzheimer's-like neurodegeneration?: Changes in Aβ oligomers, tau phosphorylation, synaptic proteins, Wnt signaling and behavioral impairment in wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the ACE2/Angiotensin-(1–7)/Mas Receptor Axis Enhances the Reparative Function of Dysfunctional Diabetic Endothelial Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Methionyl-Alanyl-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-Alanyl-Serine (Met-Ala-Ser) is a tripeptide of interest in various fields of biochemical and pharmaceutical research. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development and biological studies. Spectroscopic analysis provides a suite of powerful, non-destructive techniques to elucidate the molecular structure, conformation, and purity of this tripeptide. This guide offers an in-depth overview of the core spectroscopic methods for the analysis of Met-Ala-Ser, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Methionyl-Alanyl-Serine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₅S | [1] |

| Molecular Weight | 307.37 g/mol | [1] |

| Monoisotopic Mass | 307.12019195 Da | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | [1] |

| Sequence | MAS | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides, providing atomic-level information on connectivity and conformation.

Data Presentation

¹H NMR Spectroscopy

Exemplary ¹H NMR data for Met-Ala-Ser reveals characteristic chemical shifts for the protons in the peptide. The following table summarizes key proton resonances.

| Proton | Chemical Shift (ppm) |

| Methionine Methyl (S-CH₃) | 2.1 |

| Alanine Methyl (CβH₃) | 1.5 |

| Water | 4.8 |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| Methionine Cα | ~53 |

| Methionine Cβ | ~30 |

| Methionine Cγ | ~31 |

| Methionine Cε (S-CH₃) | ~15 |

| Alanine Cα | ~51 |

| Alanine Cβ | ~17 |

| Serine Cα | ~56 |

| Serine Cβ | ~62 |

| Carbonyls (C=O) | ~172-175 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Methionyl-Alanyl-Serine

1. Sample Preparation:

-

Dissolve 5-10 mg of lyophilized Met-Ala-Ser in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of 90% H₂O/10% D₂O to observe exchangeable amide protons).

-

For quantitative measurements, ensure the peptide concentration is accurately known, typically in the range of 1-5 mM.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

-

Acquire a 1D ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Acquire a 1D ¹³C spectrum. This may require a higher sample concentration and a longer acquisition time due to the low natural abundance of ¹³C.

-

For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify spin-spin coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra using an internal standard (e.g., DSS or TSP for aqueous samples) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon resonances to their respective atoms in the tripeptide.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of peptides.

Data Presentation

The exact mass of Met-Ala-Ser provides a primary confirmation of its identity. High-resolution mass spectrometry can distinguish the peptide from molecules with the same nominal mass. Predicted collision cross-section (CCS) values are useful in ion mobility-mass spectrometry studies.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 308.12746 | 171.9 |

| [M+Na]⁺ | 330.10940 | 171.8 |

| [M-H]⁻ | 306.11290 | 167.5 |

Experimental Protocol: LC-MS/MS of Methionyl-Alanyl-Serine

1. Sample Preparation:

-

Dissolve the Met-Ala-Ser sample in a solvent compatible with liquid chromatography and mass spectrometry, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).

-

The concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the instrument.

2. Liquid Chromatography (LC):

-

Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 95% B over 15-30 minutes.

3. Mass Spectrometry (MS):

-

Ionize the eluting peptide using electrospray ionization (ESI).

-

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion. In the collision cell, the peptide will fragment at the amide bonds, producing a series of b- and y-ions.

4. Data Analysis:

-

Determine the accurate mass of the parent ion from the full scan spectrum.

-

Analyze the MS/MS spectrum to identify the fragment ions. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue, allowing for sequence confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the vibrational modes of the peptide backbone and amino acid side chains, which is useful for studying secondary structure and hydrogen bonding.

Data Presentation

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H stretch (amide A) | 3300-3500 |

| C=O stretch (amide I) | 1600-1700 |

| N-H bend and C-N stretch (amide II) | 1500-1600 |

| C-H stretch (aliphatic) | 2850-3000 |

| O-H stretch (Serine side chain & C-terminus) | 3200-3600 (broad) |

| S-CH₃ vibrations | ~1300-1450 |

Experimental Protocol: FTIR Spectroscopy of Methionyl-Alanyl-Serine

1. Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the lyophilized peptide with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the peptide in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., D₂O for observing the amide I' band). Use a cell with a short path length (e.g., CaF₂ windows).

2. Data Acquisition:

-

Use an FTIR spectrometer to acquire the spectrum.

-

Collect a background spectrum of the pure solvent or KBr pellet.

-

Collect the sample spectrum. The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Typically, 32-64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

3. Data Analysis:

-

Identify the characteristic amide I and amide II bands to confirm the presence of peptide bonds.

-

Analyze the positions and shapes of these bands to infer information about the secondary structure (e.g., α-helix, β-sheet, random coil).

-

Identify bands corresponding to the amino acid side chains.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.

Experimental Protocol: Circular Dichroism of Methionyl-Alanyl-Serine

1. Sample Preparation:

-

Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.

-

The peptide concentration should be in the range of 10-100 µM.

-

Prepare a buffer blank with the exact same composition as the sample solution but without the peptide.

2. Data Acquisition:

-

Use a CD spectropolarimeter.

-

Acquire a spectrum of the buffer blank in a quartz cuvette with a 1 mm path length from approximately 190 to 260 nm.

-

Rinse the cuvette and acquire a spectrum of the peptide solution using the same instrument settings.

3. Data Analysis:

-

Subtract the buffer spectrum from the peptide spectrum.

-

Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs) / (10 * c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues (3 for Met-Ala-Ser), and l is the path length of the cuvette in cm.

-

The shape of the resulting spectrum is indicative of the secondary structure. For a short, flexible peptide like Met-Ala-Ser, a spectrum characteristic of a random coil is expected, with a strong negative band around 198 nm.

Signaling and Metabolic Pathways

While no specific signaling pathway has been attributed exclusively to Methionyl-Alanyl-Serine, its constituent amino acids are integral to major cellular processes. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism that senses amino acid availability. Additionally, methionine and serine have their own distinct and crucial metabolic pathways.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Methionyl-Alanyl-Serine.

Methionine Metabolism

Methionine metabolism is central to cellular function, providing methyl groups for methylation reactions and contributing to the synthesis of other essential molecules like cysteine.

Caption: Simplified overview of the Methionine metabolism pathway.[2][3][4][5][6]

Serine Metabolism

Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as a precursor for the synthesis of other amino acids and macromolecules.

Caption: Overview of the Serine metabolism pathway.[7][8][9][10][11]

Conclusion

The spectroscopic analysis of Methionyl-Alanyl-Serine through a combination of NMR, Mass Spectrometry, FTIR, and CD provides a comprehensive characterization of its chemical structure, purity, and conformational properties. The detailed protocols and reference data presented in this guide are intended to support researchers and drug development professionals in their studies involving this tripeptide. Understanding the role of its constituent amino acids in key metabolic pathways further enriches the biological context for future investigations.

References

- 1. Methionyl-alanyl-serine | C11H21N3O5S | CID 444641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 7. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactome | Serine metabolism [reactome.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Thermodynamic Landscape of the MAS Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of peptides is a cornerstone of successful therapeutic development, influencing everything from shelf-life to in vivo efficacy. This technical guide delves into the core principles governing the thermodynamic stability of the Methionine-Alanine-Serine (MAS) tripeptide. While specific experimental data for the MAS tripeptide is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. We will explore the key factors influencing its stability, detail the primary experimental and computational methodologies for its characterization, and discuss potential degradation pathways. This guide serves as a foundational resource for researchers embarking on the analysis of MAS or similar short-chain peptides.

Introduction to Peptide Stability

Peptides, as therapeutic agents, offer high specificity and potency. However, their inherent conformational flexibility and susceptibility to chemical and physical degradation present significant challenges.[1] The thermodynamic stability of a peptide is a measure of the difference in Gibbs free energy (ΔG) between its folded (native) and unfolded (denatured) states.[2][3][4] A more negative ΔG indicates a more stable peptide. This stability is not solely an intrinsic property of the amino acid sequence but is also profoundly influenced by environmental factors such as temperature, pH, and solvent composition.[1][5][6] Understanding these factors is critical for the formulation of stable and effective peptide-based drugs.

Factors Influencing MAS Tripeptide Stability

The stability of the MAS tripeptide is governed by a complex interplay of intrinsic and extrinsic factors.

-

Amino Acid Sequence: The intrinsic properties of Methionine, Alanine, and Serine dictate the foundational stability. Alanine is known to be a helix-stabilizing residue in longer peptides.[7] Methionine is susceptible to oxidation, which can alter the peptide's structure and stability.[8][9] The polar hydroxyl group of Serine can engage in hydrogen bonding, potentially stabilizing local conformations.

-

pH: The pH of the environment will affect the ionization state of the N-terminal amine and C-terminal carboxyl groups. Changes in charge can alter intramolecular and intermolecular interactions, thereby influencing conformational stability and aggregation propensity.[1]

-

Temperature: Temperature directly impacts the kinetic energy of the peptide. Increased temperature can disrupt non-covalent interactions, leading to unfolding or denaturation.[1][10] Thermal stability is a key parameter in determining a peptide's shelf-life and handling requirements.[9][11][12]

-

Solvent Conditions: The polarity and composition of the solvent can significantly affect hydrophobic interactions and hydrogen bonding, which are crucial for maintaining a stable conformation.[13]

-

Concentration: At higher concentrations, peptides have a greater tendency to aggregate, which can lead to physical instability.[1]

A logical diagram illustrating these influencing factors is presented below.

Caption: Factors influencing the thermodynamic stability of the MAS tripeptide.

Experimental Methodologies for Stability Assessment

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of peptide stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat changes associated with the thermal denaturation of a molecule as it is heated at a constant rate.[14][15] This allows for the determination of key thermodynamic parameters.

-

Melting Temperature (Tm): The temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

-

Enthalpy of Unfolding (ΔH): The overall heat absorbed during the unfolding process.

-

Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Prepare a solution of the MAS tripeptide in the desired buffer at a precisely known concentration.

-

Prepare a matching buffer solution for use as a reference.

-

Thoroughly degas both the peptide solution and the buffer to prevent bubble formation.[14]

-

-

Instrument Setup:

-

Load the peptide solution into the sample cell and the reference buffer into the reference cell, ensuring no air bubbles are present.[14]

-

Set the starting and final temperatures to encompass the entire unfolding transition.

-

Define the scan rate (e.g., 1°C/min).

-

-

Data Acquisition:

-

Initiate the temperature scan and record the differential heat flow between the sample and reference cells.

-

-

Data Analysis:

-

The resulting thermogram (heat capacity vs. temperature) is analyzed to determine Tm, ΔH, and ΔCp.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides.[5][16][17] By measuring the differential absorption of left- and right-circularly polarized light, CD can detect conformational changes upon heating or exposure to denaturants.

-

Thermal Denaturation: By monitoring the CD signal at a specific wavelength as a function of temperature, a melting curve can be generated to determine the Tm.[18]

-

Chemical Denaturation: The peptide is exposed to increasing concentrations of a denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride), and the change in the CD signal is used to calculate the Gibbs free energy of unfolding (ΔG).[19]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the MAS tripeptide in the desired buffer. The concentration should be such that the absorbance is within the linear range of the instrument.

-

-

Instrument Setup:

-

Set the spectrophotometer to the appropriate wavelength range for peptide secondary structure analysis (typically 190-250 nm).[5]

-

Calibrate the instrument using a standard.

-

-

Data Acquisition (Thermal Melt):

-

Place the sample in a temperature-controlled cuvette holder.

-

Record the CD signal at a fixed wavelength as the temperature is increased at a controlled rate.

-

-

Data Analysis:

-

Plot the CD signal versus temperature. The midpoint of the transition corresponds to the Tm.

-

The general workflow for these experimental techniques is depicted below.

Caption: Experimental workflow for assessing peptide stability.

Computational Approaches: Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational dynamics and stability of peptides.[20][21][22] By simulating the movements of atoms over time, MD can explore the conformational landscape and identify stable structures.

Methodology: Molecular Dynamics (MD) Simulation

-

System Setup:

-

Simulation:

-

The system is energy minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature and equilibrated.

-

A production run is performed for a sufficient length of time (nanoseconds to microseconds) to sample conformational space.

-

-

Analysis:

-

The trajectory is analyzed to determine parameters such as root-mean-square deviation (RMSD) to assess structural stability, and potential energy to evaluate thermodynamic stability.

-

Advanced techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling of the conformational space.[23]

-

The workflow for a typical MD simulation study is outlined below.

Caption: Workflow for Molecular Dynamics (MD) simulation.

Potential Degradation Pathways

The chemical stability of the MAS tripeptide is also a critical consideration. Several degradation pathways can compromise its integrity.

-

Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This modification can alter the peptide's conformation and biological activity.[8]

-

Hydrolysis: The peptide bonds can undergo hydrolysis, particularly at extreme pH values, leading to cleavage of the tripeptide into smaller fragments or individual amino acids.[24][25]

-

Deamidation and Isomerization: While MAS does not contain asparagine or glutamine, which are prone to deamidation, other modifications can occur under certain conditions.

-

Racemization: The chiral centers of the amino acids can undergo racemization, particularly at alkaline pH.[24]

A diagram illustrating these potential degradation pathways is provided.

Caption: Potential chemical degradation pathways for the MAS tripeptide.

Data Presentation

Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables are hypothetical examples of how such data for the MAS tripeptide could be presented.

Table 1: Thermodynamic Parameters of MAS Tripeptide from DSC

| Parameter | Value | Units |

| Melting Temperature (Tm) | e.g., 65.4 | °C |

| Enthalpy of Unfolding (ΔH) | e.g., 150 | kJ/mol |

| Change in Heat Capacity (ΔCp) | e.g., 2.5 | kJ/(mol·K) |

Table 2: Gibbs Free Energy of Unfolding of MAS Tripeptide from CD

| Denaturant | ΔGH2O | m-value |

| Urea | e.g., 8.2 kJ/mol | e.g., 1.5 kJ/(mol·M) |

| Guanidinium HCl | e.g., 10.5 kJ/mol | e.g., 2.1 kJ/(mol·M) |

Conclusion

While specific thermodynamic data for the MAS tripeptide remains to be published, this guide provides a robust framework for its comprehensive stability assessment. By employing a combination of experimental techniques such as DSC and CD spectroscopy, alongside computational methods like MD simulations, researchers can gain a deep understanding of the factors governing its stability. This knowledge is paramount for the rational design of stable formulations and the successful development of MAS-based therapeutics. Further studies are warranted to generate specific experimental data for the MAS tripeptide to validate these theoretical considerations.

References

- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein folding - Wikipedia [en.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 6. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 7. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. d-nb.info [d-nb.info]

- 10. Positional independence and additivity of amino acid replacements on helix stability in monomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing stable, hierarchical peptide fibers from block co-polypeptide sequences - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00800D [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Differential Scanning Calorimetry (DSC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 17. Circular dichroism - Wikipedia [en.wikipedia.org]

- 18. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation [frontiersin.org]

- 21. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 22. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 23. Tripeptide-Dynamics from Empirical and Machine-Learned Energy Functions [arxiv.org]

- 24. Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Whitepaper: Investigating the Tetrapeptide H-Met-Ala-Ser-OH as a Potential Biomarker

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel and specific biomarkers is a critical endeavor in the fields of diagnostics and therapeutic development. Small peptides, in particular, are gaining attention as they can be fragments of larger proteins indicative of specific proteolytic events or may have intrinsic biological activity. This document outlines a technical framework for the investigation of the tetrapeptide H-Met-Ala-Ser-OH (Methionyl-Alanyl-Serine) as a potential biomarker. While direct evidence linking this compound to specific pathological states is currently limited, this guide provides a comprehensive roadmap for its systematic evaluation, from initial discovery and quantification to functional analysis. We present detailed experimental protocols, hypothetical data, and conceptual workflows to aid researchers in exploring the potential of this and other novel peptide candidates.

Introduction to Peptide Biomarkers

Peptides are increasingly being investigated as biomarkers due to their involvement in a wide array of physiological and pathological processes.[1][2] They can originate from the degradation of larger proteins, providing a window into the activity of specific proteases, or they can be synthesized as signaling molecules themselves. The "peptidome" represents a largely untapped source of potential biomarkers that could lead to earlier disease detection, more accurate prognosis, and personalized therapeutic strategies.[2] The tetrapeptide this compound, with its constituent amino acids methionine, alanine, and serine, could potentially arise from the turnover of proteins involved in key cellular processes, making it a candidate worthy of investigation.

Hypothetical Biomarker Discovery & Validation Workflow

The journey from a candidate molecule to a validated biomarker is a multi-step process. A hypothetical workflow for investigating this compound is outlined below. This process begins with a discovery phase using untargeted methodologies, followed by targeted validation in larger cohorts.

Caption: A hypothetical workflow for peptide biomarker discovery and validation.

Quantitative Data Presentation

Effective biomarker evaluation relies on robust quantitative data. The following tables represent hypothetical data that could be generated during the validation of this compound.

Table 1: Hypothetical this compound Concentrations in a Case-Control Cohort

| Cohort | Number of Subjects (n) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value |

| Healthy Controls | 200 | 5.2 | 1.5 | < 0.001 |

| Disease State X | 200 | 15.8 | 4.2 |

Table 2: Performance Characteristics of a Hypothetical this compound Assay

| Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 500 ng/mL |

| Intra-assay Precision (%CV) | < 5% |

| Inter-assay Precision (%CV) | < 8% |

| Recovery | 92-105% |

Detailed Experimental Protocols

The accurate quantification of peptides like this compound from complex biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[3][4][5]

Protocol 1: Sample Preparation from Human Plasma

This protocol utilizes solid-phase extraction (SPE) to isolate the peptide from plasma proteins and other interfering substances.[3][6]

-

Sample Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled version of this compound) to all samples, controls, and calibration standards.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Dilution: Transfer the supernatant to a new tube and dilute with 1 volume of 0.1% formic acid in water.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the diluted supernatant onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the peptide with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Drying: Dry the eluate under a stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried sample in 100 µL of the mobile phase A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol describes a typical method for quantifying the isolated peptide.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: Employ a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-6 min: 95% B

-

6-6.1 min: 95% to 2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

This compound: Q1 (Precursor Ion) m/z 308.1 -> Q3 (Product Ion) m/z 175.1

-

Internal Standard: Q1 m/z 318.1 -> Q3 m/z 185.1

-

-

-

Data Analysis: Quantify the peptide concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathways

While no specific signaling pathway for this compound has been identified, its constituent amino acids are known to be involved in cellular metabolism and growth signaling. A plausible hypothesis is that extracellular peptides could be sensed and influence intracellular pathways such as the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth and metabolism in response to nutrients like amino acids.[7][8][9][10]

The mTOR pathway exists in two main complexes, mTORC1 and mTORC2.[9][11] Amino acid availability is a key activator of mTORC1.[8][9] It is conceivable that this compound, or peptides like it, could be transported into the cell and contribute to the intracellular amino acid pool, thereby activating mTORC1. This could lead to downstream effects such as protein synthesis and inhibition of autophagy.[9][10]

Caption: Hypothetical activation of the mTORC1 pathway by this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the investigation of this compound as a potential biomarker. The outlined workflows and protocols, based on established methodologies in peptidomics and bioanalysis, offer a clear path for researchers to follow. Future work should focus on performing untargeted peptidomics studies in relevant disease cohorts to identify if this compound is differentially expressed. If confirmed, the development and validation of a robust quantitative assay, as described herein, will be paramount. Furthermore, functional studies to elucidate any direct biological activity of this tetrapeptide and its involvement in signaling pathways such as mTOR are warranted to fully understand its potential as a clinically relevant biomarker.

References

- 1. Plasma peptide biomarker discovery for amyotrophic lateral sclerosis by MALDI-TOF mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. q2labsolutions.com [q2labsolutions.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 11. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed strategy and protocol for the synthesis of the protected tripeptide, Fmoc-Met(O)-Ala-Ser(tBu)-OH. The synthesis of peptides containing methionine sulfoxide (B87167) (Met(O)) is of significant interest in drug development and proteomics. Methionine is susceptible to oxidation, which can occur during peptide synthesis or as a post-translational modification in vivo.[1][2] The deliberate incorporation of Met(O) can prevent undesired oxidation during synthesis and purification, leading to a more homogeneous product.[1][3] Furthermore, the presence of Met(O) can modulate the biological activity and physical properties of peptides.

This protocol outlines the solid-phase synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide from the resin while keeping the side-chain protecting groups intact.

Strategic Considerations

The synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH is best approached using a solid-phase peptide synthesis (SPPS) strategy with Fmoc-amino acid building blocks. The key steps involve:

-

Resin Selection: A 2-chlorotrityl chloride resin is chosen to allow for mild cleavage conditions that release the C-terminal carboxylic acid of the protected peptide without removing the acid-labile side-chain protecting groups (tBu on Serine).

-

Amino Acid Protection:

-

N-terminus: The N-terminus of each amino acid is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

-

Serine Side-Chain: The hydroxyl group of serine is protected with the acid-labile tert-butyl (tBu) group to prevent side reactions during coupling.[4][5]

-

Methionine Sulfoxide: Fmoc-Met(O)-OH is used directly to avoid the uncontrolled oxidation of methionine during the synthesis and cleavage steps.[1][3] This approach ensures the final product is the desired sulfoxide form.

-

-

Coupling and Deprotection Cycles: The peptide chain is assembled through iterative cycles of Fmoc deprotection with a piperidine (B6355638) solution followed by coupling of the next Fmoc-protected amino acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH.

Materials and Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Ala-OH

-

Fmoc-Met(O)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Methanol (MeOH)

-

Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

-

Diethyl ether

Protocol:

-

Resin Swelling and First Amino Acid Loading (Fmoc-Ser(tBu)-OH): a. Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve Fmoc-Ser(tBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain the solution. c. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling of the Second Amino Acid (Fmoc-Ala-OH): a. In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents) and mix. b. Add the activated amino acid solution to the resin. c. Agitate for 2 hours. d. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Fmoc Deprotection: a. Repeat the Fmoc deprotection step as described in 2a-d.

-

Coupling of the Third Amino Acid (Fmoc-Met(O)-OH): a. Pre-activate Fmoc-Met(O)-OH (3 equivalents) using the same procedure as in step 3a. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Drain the coupling solution and wash the resin with DMF (5x) and DCM (5x).

-

Cleavage of the Protected Peptide from the Resin: a. Wash the final peptide-resin with DCM (3x). b. Prepare the cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2 hours. d. Filter the resin and collect the filtrate. e. Wash the resin with additional cleavage cocktail and combine the filtrates. f. Evaporate the solvent under reduced pressure.

-

Purification and Characterization: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and decant the ether. c. Dry the peptide pellet under vacuum. d. The final product, Fmoc-Met(O)-Ala-Ser(tBu)-OH, can be characterized by HPLC and mass spectrometry to confirm its purity and identity.

Data Presentation

| Parameter | Fmoc-Ser(tBu)-OH | Fmoc-Ala-OH | Fmoc-Met(O)-OH | Fmoc-Met(O)-Ala-Ser(tBu)-OH |

| Molecular Weight ( g/mol ) | 383.44 | 311.34 | 387.45 | 684.79 (calculated) |

| Typical Purity (HPLC) | >99% | >99% | >98% | >95% (crude) |

| Expected Yield | N/A | N/A | N/A | 70-85% (based on initial resin loading) |

Visualizations

Caption: Solid-Phase Synthesis Workflow for Fmoc-Met(O)-Ala-Ser(tBu)-OH.

Caption: Biological Role of Methionine Oxidation in Cellular Signaling.

References

Application Notes and Protocols: Cleavage and Deprotection of Resin-Bound H-Met-Ala-Ser-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support, along with the simultaneous removal of side-chain protecting groups. This process, typically achieved using strong acids like trifluoroacetic acid (TFA), is critical for obtaining a high yield and purity of the final product. The peptide sequence H-Met-Ala-Ser-OH presents specific challenges, primarily due to the methionine (Met) residue, which is susceptible to oxidation and S-alkylation side reactions during acidolysis.[1][2] The serine (Ser) residue's hydroxyl group is typically protected and requires complete deprotection.

These application notes provide detailed protocols for the efficient cleavage and deprotection of this compound, with a focus on minimizing common side reactions through the use of optimized cleavage cocktails and scavengers.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is paramount for peptides containing sensitive residues like methionine. The following table summarizes common cleavage cocktails and their suitability.

| Cocktail Name | Composition (v/v or w/w) | Key Scavengers | Primary Application & Remarks | Potential Met(O) Formation |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, TIS | General purpose, "odorless" alternative to thiol-based scavengers. Not recommended for Met-containing peptides as it does not prevent oxidation.[3] | High |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | General use for peptides with sensitive residues (Cys, Met, Trp, Tyr). Recommended for most applications.[3] | 15-55% (can be significant)[4] |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Thioanisole, EDT, DMS, NH₄I | Specifically designed to prevent methionine oxidation and can reduce any existing Met(O).[3][5][4] | Not detected[5][4] |

| TFA / TIS / H₂O | 95% TFA, 2.5% TIS, 2.5% Water | TIS | Standard, simple cocktail for peptides without sensitive residues. Inadequate for protecting methionine .[6] | High |

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive and volatile.[7]

Protocol 1: Optimized Cleavage for this compound using Reagent H

This protocol is highly recommended for this compound to prevent the oxidation of the methionine residue.[5][4]

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Phenol

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Deionized water

-

Dimethylsulfide (DMS)

-

Ammonium iodide (NH₄I)

-

Dichloromethane (DCM)

-

Cold diethyl ether (-20°C)

-

Reaction vessel with a frit

-

Shaker or rocker

-

Centrifuge and centrifuge tubes

Procedure:

-

Resin Preparation:

-

Cleavage Cocktail Preparation (Reagent H):

-

Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare approximately 2-3 mL.

-

In a fume hood, carefully combine the following reagents in the specified w/w ratio:

-

-

Cleavage and Deprotection Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture through the vessel's frit into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[3]

-

In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[8]

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[8]

-

Incubate the mixture at -20°C for at least 30-60 minutes to maximize precipitation.

-

Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[9]

-

Carefully decant and discard the ether supernatant.

-

-

Washing and Drying:

-

Wash the peptide pellet by resuspending it in fresh cold diethyl ether (2 x 10 mL). Centrifuge and decant the ether after each wash. This step removes residual scavengers and organic impurities.[9]

-

After the final wash, loosely cap the tube and allow the residual ether to evaporate, leaving the dry, crude peptide. This can be done by air-drying in the fume hood or under a gentle stream of nitrogen.

-

Protocol 2: General Cleavage using Reagent K

This protocol can be used if Reagent H components are unavailable but may result in some methionine oxidation.[3][8]

Materials:

-

Same as Protocol 1, excluding DMS and NH₄I.

Procedure:

-

Resin Preparation:

-

Follow Step 1 from Protocol 1.

-

-

Cleavage Cocktail Preparation (Reagent K):

-

Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL.

-

In a fume hood, carefully combine the following reagents in the specified v/v ratio:

-

Trifluoroacetic acid (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (2.5%)[8]

-

-

-

Cleavage and Deprotection Reaction:

-

Add the freshly prepared Reagent K to the resin.

-

Seal the vessel and agitate gently at room temperature for 2-3 hours.[3]

-

-

Peptide Precipitation, Isolation, Washing, and Drying:

-

Follow Steps 4 and 5 from Protocol 1.

-

Workflow and Process Diagrams

Caption: Workflow for cleavage, deprotection, and isolation of the peptide from the solid support.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Methionyl-Alanyl-Serine

An Application Note on the Purification of Methionyl-Alanyl-Serine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a widely adopted technique for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies product recovery.[][2] This note outlines the necessary instrumentation, reagents, a step-by-step experimental protocol, and expected outcomes, with special consideration for the challenges associated with methionine-containing peptides.

Introduction

Methionyl-Alanyl-Serine is a tripeptide composed of methionine, alanine, and serine. As a short, polar peptide, its purification can be efficiently achieved using reversed-phase HPLC. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase.[3] Peptides are loaded onto the column in a highly aqueous mobile phase and are subsequently eluted by gradually increasing the concentration of an organic solvent.[3]

The most common stationary phase for peptides of this size is a silica-based C18 support.[][4] A critical component of the mobile phase is an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), which sharpens peaks and improves separation by forming ion pairs with the peptide molecules.[] A significant challenge in purifying Met-Ala-Ser is the potential for oxidation of the methionine residue's thioether side chain to methionine sulfoxide.[5][6] This side reaction can occur during peptide synthesis and cleavage and must be monitored, as it results in a more polar impurity that can complicate purification.[5][7][8]

Experimental Protocols

Materials and Instrumentation

| Category | Item | Specifications |

| Instrumentation | HPLC System | Quaternary or Binary Pump, Autosampler, UV/Vis Detector, Fraction Collector |

| HPLC Column | Reversed-Phase C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm (Analytical) or 10 x 250 mm (Semi-preparative) | |

| Chemicals & Reagents | Water (H₂O) | HPLC Grade or Ultrapure |

| Acetonitrile (ACN) | HPLC Grade | |

| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% Purity | |

| Crude Peptide | Synthesized Methionyl-Alanyl-Serine | |

| Nitrogen Gas | High Purity, for solvent degassing and sample drying |

Detailed Methodology

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. For 1 liter, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4] For 1 liter, add 1 mL of TFA to 999 mL of acetonitrile.

-

Degas both mobile phases for 15-20 minutes using helium sparging or sonication to prevent bubble formation in the HPLC system.

Step 2: Sample Preparation

-

Accurately weigh approximately 10-20 mg of crude Met-Ala-Ser peptide.

-

Dissolve the peptide in Mobile Phase A to a final concentration of 5-10 mg/mL. Most peptides are soluble in ultrapure water or the initial mobile phase.[] If solubility is an issue, sonicate briefly in an ice bath.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Step 3: HPLC System Setup and Purification

-

Install the appropriate semi-preparative C18 column. For peptides with molecular weights below 4000 Da, a C18 column is generally effective.[]

-

Purge the HPLC system with both mobile phases to ensure no air is trapped in the lines.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes at the designated flow rate (e.g., 4.0 mL/min for a 10 mm ID column).

-

Set the UV detector to monitor absorbance at 214 nm or 220 nm, which are optimal wavelengths for detecting the peptide bond.[3][4][9]

-

Inject the filtered crude peptide solution onto the column.

-

Run the gradient elution program as described in Table 1. A shallow gradient is often beneficial for separating closely related impurities.[10]

-

Set the fraction collector to collect peaks based on UV absorbance threshold.

Step 4: Fraction Analysis and Post-Purification Processing

-

Analyze the collected fractions using analytical HPLC to determine the purity of each.

-

Pool the fractions containing the pure Met-Ala-Ser peptide (typically >95% purity).

-

Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.

Data Presentation

The purification process is monitored by UV absorbance, and the resulting chromatogram will show the separation of the target peptide from synthesis-related impurities.

Table 1: HPLC Method Parameters for Met-Ala-Ser Purification

| Parameter | Value |

|---|---|

| Column | Semi-Preparative C18 (10 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 214 nm |

| Column Temperature | Ambient (25 °C) |

| Injection Volume | 1-2 mL (of 10 mg/mL solution) |

| Gradient | 5% to 40% B over 35 minutes |

Table 2: Representative Purification Results

| Analyte | Retention Time (min) | Purity (Crude) | Purity (Post-HPLC) | Yield |

|---|---|---|---|---|

| Met-Ala-Ser | 15.8 | ~65% | >98% | ~40% |

| Met(O)-Ala-Ser | 14.2 | ~10% | <0.5% | - |

Note: Data are representative and may vary based on synthesis quality and specific instrumentation.

Visualization of Experimental Workflow

The logical flow of the HPLC purification protocol is outlined in the diagram below.

Caption: Workflow for the HPLC purification of Methionyl-Alanyl-Serine.

Conclusion

The described RP-HPLC method is robust and effective for the purification of the tripeptide Methionyl-Alanyl-Serine from crude synthetic mixtures. By utilizing a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA, high purity (>98%) can be achieved. Careful monitoring for potential methionine oxidation is recommended for ensuring the integrity of the final product. This protocol serves as a reliable foundation for researchers engaged in peptide purification and drug development.

References

- 2. Peptides purification development in Reverse Phase [blog.interchim.com]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. bachem.com [bachem.com]

- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Application Notes and Protocols for H-Met-Ala-Ser-OH in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Met-Ala-Ser-OH, also known as Methionyl-Alanyl-Serine, and its N-formylated counterpart (N-Formyl-Met-Ala-Ser-OH) are recognized for their interaction with the formyl peptide receptor (FPR) family.[1][2] FPRs are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating inflammatory responses.[3][4] The human FPR family consists of three members: FPR1, FPR2, and FPR3, which are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, but also on other cell types.[3][5]

The ability of this compound and similar peptides to bind to FPRs makes them valuable tools in the study of inflammatory processes and for the screening of novel anti-inflammatory drug candidates. Competitive binding assays are a fundamental technique to determine the affinity and specificity of unlabeled ligands, such as this compound, for a particular receptor. These assays measure the ability of the test compound to displace a labeled ligand with known binding characteristics from the receptor.

This document provides detailed application notes and protocols for utilizing this compound as a competitor in binding assays targeting the formyl peptide receptors.

Biological Target: Formyl Peptide Receptors (FPRs)

The primary biological targets for this compound in the context of competitive binding assays are the formyl peptide receptors. While this compound is the non-formylated peptide, it is structurally related to N-formylated peptides that are the canonical ligands for FPRs. It is important to note that the N-formyl group is generally important for high-affinity binding to FPR1.[5] Therefore, the N-formylated version of the peptide, N-Formyl-Met-Ala-Ser-OH, is expected to be a more potent competitor. Researchers may choose to use this compound as a negative control or to investigate the contribution of the formyl group to receptor binding.

Table 1: Overview of Human Formyl Peptide Receptors

| Receptor | Key Endogenous/Exogenous Ligands | Primary Signaling Pathways |

| FPR1 | N-formyl peptides (e.g., fMLP), Annexin A1 peptides | Gαi/o coupling, PLC activation, Ca2+ mobilization, MAPK (ERK, p38) activation, PI3K/Akt activation |

| FPR2 | Lipoxin A4, Serum Amyloid A, Annexin A1 peptides, various formyl peptides | Gαi/o coupling, PLC activation, Ca2+ mobilization, MAPK (ERK, p38) activation, PI3K/Akt activation |

| FPR3 | F2L (a peptide from heme-binding protein), Annexin A1 | Gαi/o coupling, Ca2+ mobilization |

Signaling Pathways